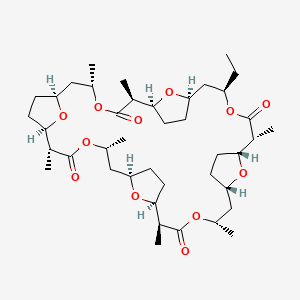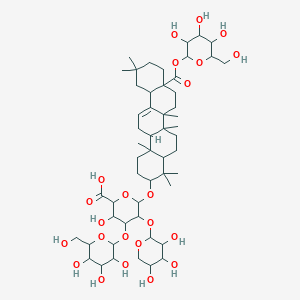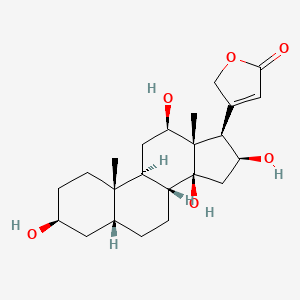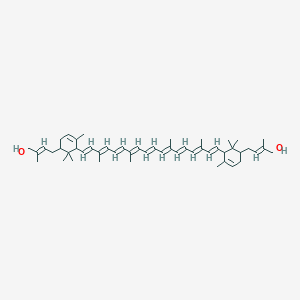
Ácido dehidroeburícoico
Descripción general
Descripción
El ácido dehidrotrametenólico es un ácido triterpénico de tipo lanostano aislado del esclerocio de Poria cocos, un hongo comúnmente utilizado en la medicina tradicional china . Este compuesto ha despertado un gran interés debido a sus diversas actividades biológicas, incluidas las acciones antiinflamatorias, antitumorales y antidiabéticas .
Aplicaciones Científicas De Investigación
El ácido dehidrotrametenólico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El ácido dehidrotrametenólico ejerce sus efectos a través de varias vías moleculares:
Inducción de apoptosis: Induce la apoptosis a través de la vía de la caspasa-3, lo que lleva a la muerte celular programada en las células cancerosas.
Sensibilización a la insulina: El compuesto actúa como un sensibilizador de la insulina al activar el receptor activado por proliferador de peroxisomas gamma (PPARγ), que juega un papel crucial en el metabolismo de la glucosa.
Efectos antiinflamatorios: Modula las vías MAPK/AP-1 e IκBα/NF-κB, reduciendo la inflamación y promoviendo la función de barrera de la piel.
Análisis Bioquímico
Biochemical Properties
Dehydroeburicoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldehyde dehydrogenase 2 (ALDH2), which is involved in the detoxification of aldehydes. Dehydroeburicoic acid upregulates the activity of ALDH2, thereby enhancing the detoxification process and protecting cells from oxidative stress . Additionally, dehydroeburicoic acid interacts with the Keap1-Nrf2 protein-protein interaction, disrupting this interaction and promoting the nuclear translocation of Nrf2. This leads to the activation of downstream antioxidant genes, providing further protection against oxidative stress .
Cellular Effects
Dehydroeburicoic acid exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in cancer cells by causing DNA damage and apoptosis. Dehydroeburicoic acid also induces cell cycle arrest, particularly in the G2/M phase, and suppresses the expression of topoisomerase II . In liver cells, dehydroeburicoic acid acts as a dual inhibitor against oxidative stress in alcoholic liver disease by engaging Keap1 and inhibiting glycogen synthase kinase 3 (GSK3), thereby restoring Nrf2 activity and promoting antioxidant gene expression .
Molecular Mechanism
The molecular mechanism of dehydroeburicoic acid involves several key interactions and pathways. Dehydroeburicoic acid binds to Keap1, disrupting the Keap1-Nrf2 protein-protein interaction and allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 activates the expression of antioxidant genes, providing protection against oxidative stress . Additionally, dehydroeburicoic acid inhibits GSK3, which further enhances Nrf2 activity in a Keap1-independent manner . This dual inhibition mechanism makes dehydroeburicoic acid a potent antioxidant and protective agent against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydroeburicoic acid have been observed to change over time Dehydroeburicoic acid demonstrates stability and maintains its activity over extended periods in in vitro studiesStudies have shown that dehydroeburicoic acid can sustain its protective effects against oxidative stress and maintain the upregulation of antioxidant genes over time .
Dosage Effects in Animal Models
The effects of dehydroeburicoic acid vary with different dosages in animal models. At lower doses, dehydroeburicoic acid exhibits protective effects against oxidative stress and liver damage. At higher doses, it may cause toxic or adverse effects. Studies have shown that dehydroeburicoic acid can effectively reduce lipid deposition and inflammation in the liver at optimal doses, but excessive doses may lead to toxicity .
Metabolic Pathways
Dehydroeburicoic acid is involved in several metabolic pathways, including the detoxification of aldehydes through the activation of ALDH2. This activation enhances the metabolism of acetaldehyde, reducing its toxic effects on cells . Additionally, dehydroeburicoic acid influences the Keap1-Nrf2 pathway, promoting the expression of antioxidant genes and enhancing the overall antioxidant capacity of cells .
Transport and Distribution
Dehydroeburicoic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. In liver cells, dehydroeburicoic acid is localized to the cytoplasm and nucleus, where it exerts its protective effects against oxidative stress . The compound’s distribution within tissues is influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of dehydroeburicoic acid plays a crucial role in its activity and function. Dehydroeburicoic acid is primarily localized in the cytoplasm and nucleus, where it interacts with key proteins and enzymes involved in oxidative stress response and detoxification . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido dehidrotrametenólico se aísla típicamente de fuentes naturales en lugar de sintetizarse químicamente. La fuente principal es el esclerocio de Poria cocos . El proceso de extracción implica el secado de los esclerocios, seguido de la extracción con disolventes y la purificación mediante técnicas cromatográficas .
Métodos de producción industrial: La producción industrial de ácido dehidrotrametenólico sigue métodos de extracción y purificación similares a los utilizados en los entornos de laboratorio. La extracción a gran escala implica el uso de disolventes orgánicos y técnicas cromatográficas avanzadas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido dehidrotrametenólico experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar el ácido dehidrotrametenólico.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para reducir el compuesto.
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como bromo o cloro en condiciones controladas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y halogenados del ácido dehidrotrametenólico .
Comparación Con Compuestos Similares
El ácido dehidrotrametenólico se compara con otros ácidos triterpénicos de tipo lanostano, como:
Ácido Pachymico: Similar al ácido dehidrotrametenólico, el ácido pachymico también se aísla de Poria cocos y exhibe actividades antiinflamatorias y antitumorales.
Ácido Tumulosico: Otro ácido triterpénico de Poria cocos, conocido por sus propiedades antiinflamatorias.
Ácido Eburicoico: Encontrado en varios hongos, este compuesto comparte actividades biológicas similares con el ácido dehidrotrametenólico.
El ácido dehidrotrametenólico destaca por sus potentes efectos sensibilizadores de la insulina y su capacidad para inducir la apoptosis a través de la vía de la caspasa-3 .
Propiedades
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPYGOMAADWAT-OXUZYLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346470 | |
| Record name | Dehydroeburicoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6879-05-6 | |
| Record name | Dehydroeburicoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroeburicoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1252517.png)








![(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1252533.png)



